
Mecamylamine-d3 Hydrochloride
Übersicht
Beschreibung
Mecamylamine-d3 Hydrochloride is a deuterated form of Mecamylamine Hydrochloride, a secondary aliphatic amine. It is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. Initially introduced in the 1950s as an antihypertensive drug, it has since found applications in various research fields due to its ability to cross the blood-brain barrier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mecamylamine-d3 Hydrochloride involves the deuteration of Mecamylamine. The process typically includes the following steps:
Deuteration: Mecamylamine is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Hydrochloride Formation: The deuterated Mecamylamine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Mecamylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of Mecamylamine-d3.
Reduction: Secondary amines.
Substitution: Substituted Mecamylamine derivatives
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Mecamylamine-d3 hydrochloride has been extensively studied for its effects on cognitive function and its role in various neuropharmacological models.
Cognitive Challenge Models
Research has demonstrated that mecamylamine can induce cognitive deficits in healthy subjects, serving as a model to study the effects of nicotinic receptor antagonism. In a double-blind, placebo-controlled trial, subjects administered mecamylamine showed a dose-dependent decline in cognitive performance, particularly in tasks requiring adaptive tracking and visual verbal learning . This indicates its utility in understanding the cognitive impacts of nicotine and the pharmacodynamics involved.
Dyskinesia Reduction Studies
In studies involving l-DOPA-induced dyskinesias, mecamylamine was shown to reduce dyskinetic movements in animal models. The research indicated that mecamylamine's antagonistic properties at nicotinic receptors could modulate dopamine pathways, thus impacting motor control . This application is particularly relevant for developing treatments for Parkinson's disease-related dyskinesias.
Substance Use Disorder Treatments
Mecamylamine has been investigated as a potential treatment for alcohol use disorder. A randomized clinical trial assessed its efficacy in reducing alcohol consumption among individuals with alcohol dependence. The results indicated no significant reduction in heavy drinking days compared to placebo . However, the study highlighted the need for further research into the mechanisms by which nicotinic antagonists may influence alcohol-related behaviors.
Pharmacological Mechanisms
The pharmacological action of this compound is primarily through its antagonism of nicotinic acetylcholine receptors. This mechanism has implications for various therapeutic areas:
- Hypertension Management : Mecamylamine is indicated for treating essential hypertension due to its ability to block sympathetic ganglia, leading to vasodilation and reduced blood pressure .
- Neurotransmitter Modulation : By blocking nicotinic receptors, mecamylamine can alter neurotransmitter release, which is crucial in conditions like schizophrenia and depression .
Table 1: Summary of Key Studies Involving this compound
Wirkmechanismus
Mecamylamine-d3 Hydrochloride acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and reduced cardiac output, leading to its hypotensive effects. The compound primarily targets nicotinic acetylcholine receptors, particularly the α3β4 subtype .
Vergleich Mit ähnlichen Verbindungen
Mecamylamine Hydrochloride: The non-deuterated form, used similarly in research and medicine.
Hexamethonium: Another ganglionic blocker with similar antihypertensive properties.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Uniqueness: Mecamylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more effectively .
Biologische Aktivität
Mecamylamine-d3 hydrochloride is a deuterated analog of mecamylamine, a well-known non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its significant biological activity, particularly in neuropharmacology and therapeutic applications. This article delves into the biological activity of mecamylamine-d3, its pharmacological mechanisms, and its potential applications based on recent research findings.
Overview of this compound
Mecamylamine-d3 is characterized by its molecular formula and a molecular weight of approximately 206.77 g/mol. It acts primarily as a non-competitive antagonist at nAChRs, with notable effects on the α3β4 subtype, which is implicated in various neurological disorders and conditions related to cholinergic signaling dysregulation .
Mecamylamine-d3 exerts its biological effects by blocking the action of acetylcholine at nAChRs, thereby inhibiting postsynaptic receptor stimulation. This mechanism is crucial for its applications in treating conditions such as hypertension and smoking cessation:
- Ganglionic Blockade : Mecamylamine has historically been utilized as a ganglionic blocker in hypertension treatment, though it is now more commonly employed as a research tool .
- Neuropsychiatric Applications : The compound's antagonistic properties suggest potential therapeutic roles in managing conditions like depression and addiction .
Pharmacological Profile
Recent studies have highlighted the pharmacological profile of mecamylamine-d3, particularly its impacts on cognitive functions and neurophysiological parameters:
- Cognitive Effects : In a clinical trial involving healthy subjects, mecamylamine demonstrated a dose-dependent decline in cognitive performance, affecting tasks related to adaptive tracking and verbal learning. The peak concentration () observed was 64.5 ng/ml at 2.5 hours post-administration .
- Safety and Tolerability : All treatments involving mecamylamine were reported as safe and well-tolerated, with less sedation compared to other anticholinergic agents like scopolamine .
Smoking Cessation
Mecamylamine has shown promising results in aiding smoking cessation efforts. A study indicated that mecamylamine could reduce the rewarding effects of nicotine, making it a potential adjunct therapy for individuals attempting to quit smoking .
Neuropharmacological Studies
In neuropharmacological contexts, mecamylamine-d3 has been utilized to explore cholinergic signaling pathways. Its unique isotopic labeling allows for precise tracking in pharmacokinetic studies, enhancing our understanding of receptor interactions and drug metabolism .
Comparative Analysis with Other Compounds
The following table summarizes the structural characteristics and unique features of mecamylamine-d3 compared to other relevant compounds acting on nAChRs:
Compound Name | Structure Type | Unique Features |
---|---|---|
Mecamylamine | Non-selective nAChR antagonist | First introduced as an antihypertensive agent |
Trimethaphan | Ganglionic blocker | Primarily used for hypertensive emergencies |
Nicotine | Agonist | Activates nAChRs, contrasting with mecamylamine |
Varenicline | Partial agonist | Used for smoking cessation; different mechanism |
Eigenschaften
IUPAC Name |
(1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-HUGYAVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@]1([C@H]2CC[C@H](C2)C1(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857956 | |
Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217625-71-2 | |
Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.